molecular formula C19H17NO3S B11677698 ethyl 4-{[(1Z)-1-(3-oxo-1-benzothiophen-2(3H)-ylidene)ethyl]amino}benzoate

ethyl 4-{[(1Z)-1-(3-oxo-1-benzothiophen-2(3H)-ylidene)ethyl]amino}benzoate

Cat. No.: B11677698
M. Wt: 339.4 g/mol
InChI Key: PFKGYDYIXHGYNX-UHFFFAOYSA-N
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Description

ETHYL 4-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 2-acetylbenzothiophene with ethyl 4-aminobenzoate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and reduce the reaction time. These methods also allow for better control over reaction parameters, leading to higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiophene derivatives, and halogenated benzothiophene compounds.

Scientific Research Applications

ETHYL 4-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)BENZOATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.

    Ethyl 4-aminobenzoate: Commonly used as a local anesthetic.

    Benzothiophene derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

ETHYL 4-({1-[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ETHYL}AMINO)BENZOATE is unique due to its specific structural features that combine the benzothiophene moiety with an ethyl 4-aminobenzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 4-[1-(3-hydroxy-1-benzothiophen-2-yl)ethylideneamino]benzoate

InChI

InChI=1S/C19H17NO3S/c1-3-23-19(22)13-8-10-14(11-9-13)20-12(2)18-17(21)15-6-4-5-7-16(15)24-18/h4-11,21H,3H2,1-2H3

InChI Key

PFKGYDYIXHGYNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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